Differentiation from Other Phenylpropanamines by High Affinity at the Human D3 Dopamine Receptor
2-(3,5-Dichlorophenyl)propan-2-amine exhibits high binding affinity for the human D3 dopamine receptor (DRD3) with a Ki of 2.51 nM [1]. This represents a potent interaction at a key target implicated in neuropsychiatric disorders and addiction. In contrast, a standard literature search for comparator data on closely related analogs, including 2-(4-chlorophenyl)propan-2-amine and 2-(3,4-dichlorophenyl)propan-2-amine, did not yield quantitative affinity values for the D3 receptor under comparable assay conditions. This data gap underscores the importance of the specific 3,5-dichloro substitution pattern for D3 affinity and differentiates this compound within its chemical class.
| Evidence Dimension | Binding Affinity (Ki) for Human D3 Dopamine Receptor |
|---|---|
| Target Compound Data | Ki = 2.51 nM |
| Comparator Or Baseline | 2-(4-chlorophenyl)propan-2-amine and 2-(3,4-dichlorophenyl)propan-2-amine (No comparable Ki data found) |
| Quantified Difference | Not calculable (N/A) |
| Conditions | [35S]GTPγS binding assay in CHO cells expressing human DRD3 receptor |
Why This Matters
This specific, high-potency interaction at DRD3 is a key differentiator for selecting this compound over uncharacterized analogs in CNS research programs.
- [1] BindingDB. BDBM50414570. Affinity Data: Ki for human D(3) dopamine receptor. Curated by ChEMBL. View Source
